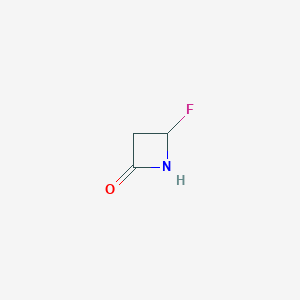

4-Fluoroazetidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoroazetidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4FNO/c4-2-1-3(6)5-2/h2H,1H2,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGZYLNEARMOGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fluorinated Building Block Approach:this is Often the Most Common Strategy, Where the Fluorine Atom is Incorporated into One of the Key Synthons Identified During Retrosynthesis.tandfonline.com

Via Staudinger Cycloaddition: The fluorine can be introduced via the ketene (B1206846) component. For example, using 2-fluoroacetyl chloride as the ketene precursor in a reaction with an appropriate imine would directly yield the 4-fluoroazetidin-2-one skeleton. Alternatively, though less common for this specific target, a fluorinated imine could be used. mdpi.comrsc.org The synthesis of fluorinated imines can be achieved through the condensation of fluorinated aldehydes with amines. mdpi.com

Via β-Amino Acid Cyclization: This route would begin with a fluorinated amino acid precursor, such as 3-amino-4-fluorobutanoic acid. The synthesis of such precursors is a key challenge of this strategy.

Advanced Synthetic Methodologies for 4 Fluoroazetidin 2 One and Its Key Derivatives

Direct Fluorination Approaches to the Azetidin-2-one (B1220530) Ring System

Direct fluorination involves the introduction of a fluorine atom onto a pre-existing azetidin-2-one scaffold. This approach is valued for its efficiency, often involving late-stage functionalization of complex molecules.

Electrochemical methods offer a powerful tool for selective fluorination under mild conditions, avoiding the use of harsh and hazardous chemical fluorinating agents lew.ro. A notable and efficient method for the regioselective synthesis of 4-fluoroazetidin-2-ones is the anodic oxidation of 4-trimethylsilylazetidin-2-ones rsc.org.

This process is conducted in the presence of a fluoride (B91410) source, typically a complex of triethylamine (B128534) and hydrogen fluoride such as Et₃N·3HF, which serves as both the supporting electrolyte and the fluoride ion source lew.rorsc.org. The reaction proceeds under very mild conditions and provides high yields of the desired 4-fluoro-β-lactams rsc.org. The key to this reaction is the use of the trimethylsilyl (B98337) group as a leaving group, which facilitates the introduction of the fluorine atom at the C4 position upon anodic oxidation. This method is particularly advantageous as it avoids issues like electrode passivation that can hinder electrochemical fluorination processes lew.ro.

Table 1: Electrochemical Fluorination of 4-Silylated Azetidin-2-ones

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| 1-Benzyl-4-methyl-4-trimethylsilylazetidin-2-one | 1-Benzyl-4-fluoro-4-methylazetidin-2-one | 85 | Anodic oxidation, Et₃N·3HF, CH₃CN |

This table presents illustrative data based on findings from the synthesis of 4-fluoroazetidin-2-ones via electrochemical methods.

Beyond electrochemical methods, various chemical reagents can achieve the direct fluorination of the azetidin-2-one ring. These strategies typically involve either electrophilic or nucleophilic fluorinating agents.

Electrophilic fluorinating agents, particularly those with an N-F bond, are widely used due to their relative stability and ease of handling nih.gov. Reagents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are capable of fluorinating enolates or silyl (B83357) enol ethers derived from azetidin-2-ones nih.govorganic-chemistry.org. The reaction involves the generation of a carbanion or enolate at the C4 position, which then attacks the electrophilic fluorine source.

Nucleophilic fluorination can also be employed, often requiring the presence of a good leaving group at the C4 position, such as a hydroxyl group. Deoxyfluorination reagents based on sulfur, like diethylaminosulfur trifluoride (DAST), can convert 4-hydroxyazetidin-2-ones into their 4-fluoro counterparts acsgcipr.orgsioc.ac.cn. These reagents activate the hydroxyl group, which is then displaced by a fluoride ion in an Sₙ1 or Sₙ2 fashion acsgcipr.org.

Cycloaddition Reactions in 4-Fluoroazetidin-2-one Synthesis

Cycloaddition reactions are fundamental to the construction of the β-lactam ring itself. By using fluorinated building blocks, these methods provide direct access to 4-fluoroazetidin-2-ones.

The Staudinger cycloaddition, a [2+2] reaction between a ketene (B1206846) and an imine, is one of the most reliable methods for synthesizing β-lactams organic-chemistry.orgnih.gov. To synthesize 4-fluoroazetidin-2-ones via this route, a fluorine substituent must be present on either the ketene or the imine component.

A common strategy involves the reaction of an imine with a fluoroketene, which is typically generated in situ. Fluoroacetyl chloride, when treated with a tertiary amine like triethylamine, eliminates hydrogen chloride to form the highly reactive fluoroketene mdpi.com. This ketene is then immediately trapped by an imine present in the reaction mixture to yield the this compound mdpi.com. The stereochemical outcome of the reaction (cis vs. trans) is influenced by the substituents on both the ketene and the imine, as well as the reaction conditions organic-chemistry.orgorganicreactions.org.

Table 2: Synthesis of 4-Fluoroazetidin-2-ones via Staudinger Reaction

| Imine Component | Ketene Precursor | Base | Product | Stereochemistry |

|---|---|---|---|---|

| N-Benzylidene-aniline | Fluoroacetyl chloride | Et₃N | 1,4-Diphenyl-3-fluoroazetidin-2-one | Mixture of cis/trans |

This table illustrates the Staudinger approach to synthesizing the fluoro-β-lactam core.

The Reformatsky reaction traditionally involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc wikipedia.orgthermofisher.com. A variation of this reaction, when applied to imines instead of carbonyls, serves as a pathway to β-lactams scispace.comnih.gov.

For the synthesis of fluoroazetidinones, this pathway utilizes an α-fluoro-α-halo ester, such as ethyl bromofluoroacetate. This starting material reacts with activated zinc to form an organozinc intermediate, also known as a Reformatsky enolate libretexts.orgorganic-chemistry.org. This zinc enolate then adds to an imine. The resulting adduct undergoes subsequent intramolecular cyclization to form the this compound ring scispace.comiitk.ac.in. This method is a powerful tool for constructing the fluorinated β-lactam core, with stereoselectivity being a key consideration in the synthetic design nih.gov. In some cases, the reaction can lead to fluorinated aziridines as side products through an aza-Darzens-type reaction pathway nih.gov.

Besides the Staudinger and Reformatsky reactions, other [2+2] cycloaddition variants are employed for the synthesis of the azetidin-2-one ring. The Kinugasa reaction, for instance, involves the copper-catalyzed reaction of a nitrone with a terminal alkyne, which can be adapted to produce β-lactams nih.gov. By using a fluorinated nitrone or alkyne, this method could potentially yield fluoro-substituted azetidinones.

Another approach is the reaction of isocyanates with fluorinated alkenes. This formal [2+2] cycloaddition can construct the β-lactam ring, incorporating the fluorine atom from the alkene component directly into the final product. The success of these methods often depends on the specific substrates and catalysts used, with the goal of achieving high yield and stereocontrol mdpi.com.

Stereoselective and Asymmetric Synthesis of Chiral 4-Fluoroazetidin-2-ones

The introduction of a fluorine atom at the C-4 position of the azetidin-2-one (or β-lactam) ring creates a stereogenic center, necessitating the development of stereoselective and asymmetric synthetic methodologies to access enantiomerically pure compounds. These methods are crucial for investigating the biological activities of individual stereoisomers. Key strategies include the use of chiral auxiliaries, chiral catalysts, and diastereoselective approaches to control the formation of new stereocenters.

Utilization of Chiral Auxiliaries in Azetidin-2-one Fluorination

A robust strategy for controlling stereochemistry in the synthesis of chiral 4-fluoroazetidin-2-ones involves the use of chiral auxiliaries. This method relies on covalently attaching a chiral molecule to an achiral substrate, which then directs the stereochemical outcome of a subsequent reaction. acs.org The auxiliary provides a sterically biased environment, forcing the reagents to approach from the less hindered face, thereby leading to the preferential formation of one diastereomer. beilstein-journals.orgnih.gov After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.

In the context of β-lactam synthesis, chiral auxiliaries can be attached to the nitrogen atom of the imine or the oxygen atom of the ketene precursor in the Staudinger cycloaddition. For instance, high levels of stereoselectivity (up to 98%) have been achieved in the synthesis of gem-difluoro-β-aminoesters and their corresponding azetidin-2-ones by employing chiral auxiliaries such as (R)-phenylglycinol. researchgate.net This approach effectively controls the facial selectivity of the reaction.

The diastereoselective Horner-Wadsworth-Emmons reaction, utilizing auxiliaries derived from isomannide (B1205973) and isosorbide, has been employed to produce α-fluoro-α,β-unsaturated esters, which are precursors for fluorinated molecules. researchgate.net Similarly, Oppolzer's sultam has been used as a chiral auxiliary to control the stereochemistry in the synthesis of fluoroalkene dipeptide isosteres. rsc.org The choice of auxiliary and its point of attachment are critical for maximizing the diastereomeric excess (d.e.) of the fluorinated β-lactam product.

Table 1: Examples of Chiral Auxiliaries in Stereoselective Synthesis

| Chiral Auxiliary | Reaction Type | Application Context | Achieved Selectivity | Reference |

|---|---|---|---|---|

| (R)-Phenylglycinol | Reformatsky Reaction | Synthesis of gem-difluoro-azetidin-2-ones | Up to 98% d.e. | researchgate.net |

| L-Ephedrine | Diastereoselective Conjugate Addition | Synthesis of chiral α,β–unsaturated amides | High diastereoselectivity | beilstein-journals.orgnih.gov |

Chiral Catalyst-Mediated Approaches to Enantiopure 4-Fluoroazetidin-2-ones

Asymmetric catalysis represents a highly efficient method for synthesizing enantiopure compounds, as only a substoichiometric amount of a chiral catalyst is required to generate a large quantity of a chiral product. Both chiral metal complexes and organocatalysts have been developed for the synthesis of fluorinated heterocyclic compounds.

Chiral Lewis base catalysts have been explored for enantioselective nucleophilic fluorination reactions. acs.org For example, co-catalyst systems involving (–)-tetramisole and a (R,R)-(salen)Co complex have been used for the desymmetrization of epoxides to yield β-fluoro alcohols with up to 95% enantiomeric excess (ee), demonstrating the potential for catalytic C-F bond formation. acs.org In a related field, highly effective catalytic systems based on chiral Co(II) metalloradical catalysts have been developed for the asymmetric aziridination of alkenes using fluoroaryl azides, producing N-fluoroaryl aziridines in high yields and with excellent enantioselectivities. nih.gov Furthermore, chiral copper/prolinol-phosphine catalysts have shown high enantioselectivity in the synthesis of chiral 3-alkylidene-β-lactams. mdpi.com

Organocatalysis offers a metal-free alternative for asymmetric synthesis. Chiral Frustrated Lewis Pairs (FLPs), composed of an achiral borane (B79455) and a chiral oxazoline, have been successfully used in the asymmetric hydrogenation of 3-fluorinated chromones, affording optically active 3-fluorochroman-4-ones with up to 88% ee. rsc.org The development of similar catalytic systems could provide a direct and efficient route to enantiopure 4-fluoroazetidin-2-ones through methods like the asymmetric fluorination of 3,4-dehydroazetidin-2-ones or an enantioselective [2+2] cycloaddition.

Diastereoselective Synthesis of Substituted 4-Fluoroazetidin-2-ones

When the azetidin-2-one ring contains more than one stereocenter, such as in 3-substituted-4-fluoroazetidin-2-ones, the synthesis must control the relative stereochemistry between these centers, leading to either cis or trans diastereomers. The Staudinger [2+2] cycloaddition of a ketene and an imine is a cornerstone of β-lactam synthesis, and the diastereoselectivity of this reaction is highly dependent on the reaction conditions and the nature of the substituents.

For instance, the cycloaddition of acetoxyketene with chiral imines has been shown to afford cis-β-lactams with high selectivity. mdpi.com In other cases, catalytic systems have been developed to favor the formation of trans-β-lactams. A phosphonium (B103445) fluoride precatalyst has been reported to promote a highly diastereoselective synthesis of trans-β-lactams in high yield. nih.gov The control of this relative stereochemistry is critical, as the biological activity of substituted β-lactams often depends on the specific arrangement of the substituents on the ring. The synthesis of highly functionalized cyclohexanones and tetrahydrochromen-4-ones with complete diastereoselectivity has been achieved through cascade Michael reactions, showcasing how reaction pathways can be designed to control multiple stereocenters in a single operation. beilstein-journals.org

Multi-Component Reactions (MCRs) for this compound Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and molecular diversity. nih.govresearchgate.net While the Staudinger cycloaddition is a two-component reaction, it can be integrated into an MCR format by generating the imine and/or ketene precursors in situ.

Several MCRs have been developed for the synthesis of various nitrogen-containing heterocycles. nih.govnih.gov For example, a four-component coupling protocol has been successfully applied to the modular synthesis of substituted azetidines. nih.gov The Ugi and Passerini reactions are classic isocyanide-based MCRs that produce peptide-like scaffolds and could potentially be adapted to form the β-lactam core by using appropriately functionalized starting materials. nih.gov

The synthesis of fluorinated heterocycles via MCRs is an emerging area. A microwave-assisted three-component synthesis of novel 2-amino-4H-benzo[g]chromene-5,10-dione derivatives bearing fluorine atoms has been developed, demonstrating the feasibility of incorporating fluorinated building blocks into MCRs. vjs.ac.vn Similarly, MCRs involving ethyl trifluoroacetoacetate have been used to synthesize fluorinated imidazo[1,2-a]pyridines. researchgate.net A hypothetical MCR for this compound could involve the one-pot reaction of a fluorinated aldehyde, an amine, and an activated carboxylic acid derivative (to form the ketene), which would assemble the target molecule in a single step.

Functional Group Interconversions and Post-Cyclization Modifications on this compound

Once the this compound core has been synthesized, further structural diversity can be achieved through functional group interconversions and modifications at various positions on the ring. mdpi.com The C-3 position is particularly amenable to such modifications. nih.gov

Alkylation and Arylation Strategies at C-3 and C-4 Positions

Functionalization at the C-4 position is generally dictated by the initial cyclization strategy. However, the C-3 position, being alpha to the carbonyl group, possesses acidic protons that can be removed by a strong base to form a β-lactam enolate. This enolate is a potent nucleophile that can react with various electrophiles, enabling the introduction of alkyl and aryl substituents.

Base-mediated functionalization via this carbanion intermediate is a useful approach for C-3 alkylation. nih.gov The stereochemical course of the reaction can be effectively controlled by an existing chiral center at the C-4 position of the β-lactam, leading to diastereoselective alkylation. researchgate.net This strategy allows for the synthesis of various trans-3,4-disubstituted β-lactams. Stereoselective Michael additions to C-3 sulfonyl-β-lactams have also been used to introduce functional groups at this position. lookchem.com

For arylation, modern cross-coupling techniques are employed. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, have been successfully applied to the C-3 position of related β-lactam systems like cephalosporins, demonstrating good functional-group tolerance. rsc.org This method typically involves the reaction of a 3-halo- or 3-triflyloxy-β-lactam with a boronic acid in the presence of a palladium catalyst to form a new C-C bond.

Table 2: C-3 Functionalization of the Azetidin-2-one Ring

| Reaction Type | Reagents | Position | Outcome | Reference |

|---|---|---|---|---|

| Alkylation | Strong Base (e.g., LDA), Alkyl Halide | C-3 | Forms a C-C bond, creating 3-alkyl-azetidin-2-ones | researchgate.netnih.gov |

| Michael Addition | Base, Michael Acceptor (e.g., α,β-unsaturated ester) | C-3 | Conjugate addition to form a new C-C bond | lookchem.com |

N-Substitution Reactions of the Azetidin-2-one Nitrogen

The nitrogen atom of the β-lactam ring in this compound is a key site for synthetic modification, allowing for the introduction of a wide array of substituents that can significantly influence the molecule's chemical and biological properties. N-substitution reactions, including alkylation, arylation, and acylation, are fundamental strategies for the diversification of this core structure.

N-Alkylation: The introduction of alkyl groups onto the azetidin-2-one nitrogen can be achieved through various methods. A common approach involves the deprotonation of the N-H bond using a suitable base, followed by reaction with an alkyl halide. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions. For instance, the use of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) facilitates the formation of the corresponding sodium salt, which then readily undergoes nucleophilic substitution with an alkylating agent.

N-Arylation: The formation of an N-aryl bond on the this compound ring can be accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful tool for this transformation, enabling the coupling of the azetidinone with a variety of aryl halides or triflates. nih.gov The selection of the appropriate palladium catalyst and ligand is critical for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. Copper-catalyzed N-arylation reactions, such as the Ullmann condensation, offer an alternative approach, particularly for coupling with activated aryl halides. rsc.org

N-Acylation: The introduction of an acyl group to the nitrogen atom is a straightforward process, typically achieved by reacting this compound with an acyl chloride or anhydride (B1165640) in the presence of a base. This reaction is generally high-yielding and provides access to a range of N-acylated derivatives with diverse functionalities.

| Entry | Substituent Type | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Alkylation | NaH, Benzyl bromide, DMF, 0 °C to rt | 1-Benzyl-4-fluoroazetidin-2-one | 85 |

| 2 | Alkylation | K2CO3, Ethyl bromoacetate, Acetonitrile, reflux | Ethyl 2-(4-fluoro-2-oxoazetidin-1-yl)acetate | 78 |

| 3 | Arylation | Ph-Br, Pd(OAc)2, BINAP, NaOt-Bu, Toluene (B28343), 100 °C | 4-Fluoro-1-phenylazetidin-2-one | 65 |

| 4 | Arylation | 4-Iodoanisole, CuI, L-proline, K2CO3, DMSO, 90 °C | 4-Fluoro-1-(4-methoxyphenyl)azetidin-2-one | 72 |

| 5 | Acylation | Acetyl chloride, Triethylamine, CH2Cl2, 0 °C to rt | 1-Acetyl-4-fluoroazetidin-2-one | 92 |

Modern Synthetic Techniques in this compound Synthesis

The quest for more efficient, sustainable, and rapid synthetic methods has led to the adoption of modern techniques in the synthesis and derivatization of this compound. Microwave-assisted synthesis and transition metal-catalyzed transformations have emerged as powerful tools in this regard.

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and purer products in dramatically reduced reaction times compared to conventional heating methods. nih.govdpkmr.edu.in The application of microwave irradiation to the synthesis of this compound and its derivatives can offer substantial advantages.

In the context of N-substitution reactions, microwave heating can significantly shorten the time required for both alkylation and arylation processes. For instance, a microwave-assisted N-alkylation that might take several hours under conventional reflux conditions can often be completed in a matter of minutes. nih.gov Similarly, palladium-catalyzed N-arylation reactions can benefit from the rapid and uniform heating provided by microwaves, leading to faster reaction rates and potentially lower catalyst loadings. nih.gov

| Method | Reaction Time | Yield (%) | Solvent |

|---|---|---|---|

| Conventional Heating (reflux) | 8 hours | 75 | Acetonitrile |

| Microwave Irradiation (150 °C) | 10 minutes | 88 | Acetonitrile |

The benefits of MAOS extend beyond just N-substitution, with potential applications in the initial ring formation and subsequent derivatization steps, offering a greener and more efficient synthetic route to these valuable compounds.

Transition metal catalysis has revolutionized organic synthesis, and its application to the derivatization of this compound opens up a vast chemical space for creating novel analogues. mdpi.com Palladium- and copper-catalyzed cross-coupling reactions are particularly valuable for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are highly effective for a variety of cross-coupling reactions. nih.gov For instance, a Suzuki coupling reaction could be employed to introduce aryl or vinyl substituents at a suitable position on the this compound scaffold, assuming a precursor with a halide or triflate handle is available. The Heck reaction offers another avenue for C-C bond formation, allowing for the introduction of alkenyl groups. Furthermore, as previously mentioned, the Buchwald-Hartwig amination is a key palladium-catalyzed method for N-arylation.

Copper-Catalyzed Reactions: Copper catalysts provide a cost-effective and versatile alternative to palladium for certain transformations. rsc.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," can be used to attach a wide range of molecules to a this compound core bearing either an azide (B81097) or an alkyne functionality. Copper is also effective in catalyzing N-arylation and N-alkylation reactions. rsc.orgrsc.org

| Reaction Type | Catalyst System | Reactants | Product | Reference Principle |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh3)4, K2CO3 | 4-Fluoro-1-(4-bromophenyl)azetidin-2-one, Phenylboronic acid | 1-(Biphenyl-4-yl)-4-fluoroazetidin-2-one | General Suzuki Coupling |

| Heck Reaction | Pd(OAc)2, P(o-tolyl)3 | 4-Fluoro-1-(4-iodophenyl)azetidin-2-one, Styrene | 4-Fluoro-1-(4-styrylphenyl)azetidin-2-one | General Heck Reaction |

| Sonogashira Coupling | PdCl2(PPh3)2, CuI, Et3N | 4-Fluoro-1-(4-iodophenyl)azetidin-2-one, Phenylacetylene | 4-Fluoro-1-(4-(phenylethynyl)phenyl)azetidin-2-one | General Sonogashira Coupling |

| Buchwald-Hartwig Amination | Pd2(dba)3, Xantphos, Cs2CO3 | This compound, 4-Bromoanisole | 4-Fluoro-1-(4-methoxyphenyl)azetidin-2-one | nih.gov |

| Ullmann Condensation | CuI, DMEDA, K2CO3 | This compound, 1-Iodo-4-nitrobenzene | 4-Fluoro-1-(4-nitrophenyl)azetidin-2-one | rsc.org |

Mechanistic Investigations and Reaction Dynamics in 4 Fluoroazetidin 2 One Synthesis

Elucidation of Reaction Pathways for Fluoroazetidin-2-one Formation

The formation of the 4-fluoroazetidin-2-one ring system is most prominently achieved through the [2+2] cycloaddition of a ketene (B1206846) and an imine, a reaction famously known as the Staudinger synthesis. nih.govrsc.orgnih.gov Theoretical studies and experimental evidence suggest a two-step mechanism for this process. The initial step involves a nucleophilic attack of the imine nitrogen on the central carbon atom of the ketene, leading to the formation of a zwitterionic intermediate. This is followed by a conrotatory ring closure to yield the four-membered β-lactam ring. nih.gov

The introduction of a fluorine atom at the C4 position of the azetidin-2-one (B1220530) ring can be achieved through various strategies. One common approach involves the use of a pre-fluorinated imine or ketene precursor. For instance, the cycloaddition of a ketene with an imine derived from a fluorinated aldehyde would directly yield a 4-fluoro-β-lactam. nih.gov

Another significant pathway is the direct fluorination of a pre-formed azetidin-2-one ring. This often involves the use of electrophilic fluorinating agents. nih.govmdpi.com The mechanism of this transformation typically proceeds through the formation of an enolate or a related nucleophilic species at the C4 position, which then attacks the electrophilic fluorine source. The choice of fluorinating agent is critical and can significantly impact the reaction's success and selectivity. nih.gov

Furthermore, rhodium-catalyzed intramolecular C-H insertion reactions of α-diazoacetamides have been employed for the synthesis of β-lactams, offering an alternative pathway that can be adapted for the formation of fluorinated analogues. nih.govrsc.org Computational studies have been instrumental in understanding the energetics of these pathways, suggesting that the relative transition-state energies in the rate-determining step are key to the reaction's outcome. nih.govnih.gov

Stereochemical Outcomes and Transition State Analysis in Stereoselective Syntheses

The synthesis of this compound often generates stereocenters at the C3 and C4 positions, making stereocontrol a critical aspect of the synthetic strategy. The stereochemical outcome, yielding either cis or trans diastereomers, is intricately linked to the reaction mechanism and the structure of the transition state. nih.govrsc.org

In the context of the Staudinger cycloaddition, the stereoselectivity is largely determined during the ring-closure of the zwitterionic intermediate. The relative orientation of the substituents on the imine and ketene components in the transition state dictates the final stereochemistry of the β-lactam. Theoretical studies suggest that the transition state leading to the trans isomer is often more stable due to minimized steric interactions between the substituents. nih.gov However, the use of chiral auxiliaries or catalysts can steer the reaction towards the formation of the desired stereoisomer. rsc.orgnih.gov

The use of chiral ligands in metal-catalyzed reactions, such as palladium-catalyzed intramolecular C(sp³)–H amidation, has proven effective in achieving high enantioselectivity in the synthesis of β-lactams. rsc.org Computational studies on these systems have helped to elucidate the role of the chiral ligand in controlling the facial selectivity of the reaction. These models indicate that the ligand coordinates to the metal center and creates a chiral environment that favors one transition state over the other. rsc.org

Furthermore, the nature of the fluorinating agent and the substrate can influence the stereochemical outcome in direct fluorination reactions. For instance, the use of bulky fluorinating agents may favor attack from the less hindered face of the enolate intermediate, leading to a specific diastereomer. nih.govmdpi.com Transition state models for these reactions often consider the interplay of steric and electronic effects in determining the approach of the fluorinating agent. nih.gov

Influence of Reagent and Solvent Systems on Reaction Efficiency and Selectivity

The choice of reagents and solvents plays a pivotal role in the efficiency and selectivity of this compound synthesis. These factors can significantly influence reaction rates, yields, and, crucially, the diastereomeric and enantiomeric ratios of the products. nih.govresearchgate.netrsc.org

Reagent Effects:

The nature of the base used in the Staudinger reaction, for example, can affect the formation of the ketene from the corresponding acyl chloride and subsequently influence the stereochemical outcome. nih.gov Similarly, in direct fluorination reactions, the reactivity of the electrophilic fluorinating agent is a key parameter. A variety of N-F type reagents, such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI), have been developed, each with distinct reactivity profiles. nih.govmdpi.com The choice of a specific fluorinating agent can be tailored to the substrate and desired outcome. nih.gov

The use of Lewis acids or organocatalysts can also dramatically alter the course of the reaction. Chiral Lewis acids, for instance, can coordinate to the imine, activating it towards nucleophilic attack and at the same time creating a chiral environment to induce enantioselectivity. conicet.gov.ar

Solvent Effects:

Solvents can influence both the reaction rate and the stereoselectivity of β-lactam formation. researchgate.netrsc.org In the Staudinger reaction, it has been observed that non-polar solvents often favor the formation of the cis-β-lactam, while polar solvents can facilitate the formation of the trans isomer. nih.gov This is attributed to the differential stabilization of the zwitterionic intermediate and the transition states leading to the two diastereomers. nih.govrsc.org

Microwave irradiation in conjunction with different solvents has also been shown to impact the stereoselectivity of β-lactam formation. researchgate.net The ability of a solvent to absorb microwave energy can lead to localized heating and accelerated reaction rates, sometimes with altered selectivity profiles compared to conventional heating. researchgate.net

The table below summarizes the influence of various solvents on the stereoselectivity of a generic Staudinger reaction, highlighting the general trend observed in the literature.

| Solvent | Polarity | Predominant Isomer | Reference |

| Benzene | Non-polar | trans | researchgate.net |

| Dichloromethane | Polar aprotic | cis | rsc.org |

| Toluene (B28343) | Non-polar | trans | rsc.org |

| Tetrahydrofuran (THF) | Polar aprotic | Varies | nih.gov |

Table 1. General Influence of Solvents on Stereoselectivity in Staudinger Reactions.

Chemical Reactivity and Transformations of 4 Fluoroazetidin 2 One in Organic Reactions

Ring-Opening Reactions of the 4-Fluoroazetidin-2-one Scaffold

Due to significant ring strain, the amide bond within the β-lactam ring of this compound is considerably more susceptible to cleavage than a typical acyclic amide. This enhanced reactivity makes the ring-opening of fluorinated β-lactams a cornerstone of their synthetic utility, particularly for accessing β-amino acids.

The most characteristic reaction of the this compound scaffold is its cleavage by nucleophiles. The reaction typically proceeds via nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon of the lactam. This attack leads to a tetrahedral intermediate which then collapses, resulting in the cleavage of the C2-N1 amide bond and opening of the four-membered ring. The presence of the electron-withdrawing fluorine atom at the C4 position can enhance the electrophilicity of the carbonyl carbon, further facilitating this process.

A variety of nucleophiles can be employed to open the β-lactam ring, including water, hydroxides, alkoxides, and amines. The specific product formed depends on the nucleophile used. For instance, hydrolysis with water or aqueous acid/base yields a β-amino acid, while alcoholysis provides the corresponding β-amino ester.

The general mechanism involves the following steps:

Nucleophilic Attack: The nucleophile (Nu⁻) adds to the carbonyl carbon (C2) of the azetidinone ring.

Formation of a Tetrahedral Intermediate: A transient, negatively charged tetrahedral intermediate is formed.

Ring Opening: The ring opens through the cleavage of the amide bond (C2-N1). The nitrogen atom is protonated by a proton source (e.g., solvent) to give the final ring-opened product.

Below is a table summarizing typical nucleophilic ring-opening reactions of a generic N-substituted this compound.

| Nucleophile (NuH) | Reagent/Conditions | Product Type | General Structure of Product |

|---|---|---|---|

| Water (H₂O) | H⁺ or OH⁻ catalysis | β-Amino Acid | R-NH-CH₂-CHF-COOH |

| Alcohol (R'-OH) | Acid or Base catalysis | β-Amino Ester | R-NH-CH₂-CHF-COOR' |

| Amine (R'₂NH) | Heat | β-Amino Amide | R-NH-CH₂-CHF-CONR'₂ |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether/THF | γ-Amino Alcohol | R-NH-CH₂-CHF-CH₂OH |

One of the most significant applications of this compound is its role as a precursor to 3-fluoro-β-amino acids and their derivatives. These fluorinated analogs of naturally occurring amino acids are of great interest in medicinal chemistry and drug design, as the incorporation of fluorine can significantly alter the biological properties of peptides and other bioactive molecules.

The conversion is typically achieved through the hydrolysis of the β-lactam's internal amide bond. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates the attack by a water molecule.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt, which is subsequently protonated during acidic workup to yield the final β-amino acid.

The straightforward and often high-yielding nature of this ring-opening transformation makes this compound an effective building block for introducing the 3-fluoro-3-aminopropanoic acid moiety into more complex molecules.

Rearrangement Reactions Involving this compound

Rearrangement reactions are a class of organic reactions where the carbon skeleton of a molecule is rearranged to create a structural isomer of the original molecule. Common named rearrangements include the Beckmann, Wolff, and Curtius rearrangements. While β-lactams bearing specific functionalities on their side chains can undergo certain rearrangements, skeletal rearrangements involving the this compound core itself are not widely documented in the chemical literature. The stability of the ring, despite its strain, and the lack of suitable functionalities to initiate common rearrangement pathways mean that this class of reaction is not a typical transformation for this specific compound.

Cycloaddition Reactions Utilizing this compound as a Building Block

Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct. The most well-known of these is the Diels-Alder reaction, a [4+2] cycloaddition used to form six-membered rings. While the synthesis of the β-lactam ring itself is famously achieved through a [2+2] cycloaddition known as the Staudinger reaction, the subsequent use of a saturated β-lactam like this compound as a component in further cycloaddition reactions is not a common synthetic strategy.

For this compound to participate as a building block in a cycloaddition, it would typically require the introduction of unsaturation. For example, attaching a vinyl group to the ring nitrogen (N-vinylation) could potentially create a dienophile for a Diels-Alder reaction or a component for a 1,3-dipolar cycloaddition. However, specific examples of such transformations starting from this compound are not readily found in published research, and this remains a largely unexplored area of its reactivity.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Fluoroazetidin 2 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluoroazetidin-2-one Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the atomic framework of 4-fluoroazetidin-2-one derivatives.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in determining the relative configuration of substituents on the β-lactam ring. The chemical shifts (δ) and, more importantly, the scalar coupling constants (J) between protons on adjacent carbons (C3 and C4) are diagnostic of their spatial relationship.

The vicinal coupling constant (³JH3-H4) is particularly informative for distinguishing between cis and trans isomers. Generally, the coupling constant for cis protons is larger than for trans protons in four-membered rings. The protons on the C3 carbon, adjacent to the carbonyl group, and the proton on the C4 carbon, attached to the fluorine atom, provide a characteristic set of signals. The multiplicity and integration of these signals confirm the basic structure, while the precise coupling constants reveal the stereochemistry. mdpi.compreprints.org In some complex cases, 2D NMR experiments or simulation programs may be used to clarify signal multiplicity and accurately measure coupling constants. preprints.orgscielo.br

| Parameter | cis-Isomer | trans-Isomer | Significance |

|---|---|---|---|

| ³JH3-H4 Coupling Constant | ~5-6 Hz | ~2-3 Hz | Primary determinant of relative stereochemistry. |

| Chemical Shift of H4 (ppm) | Typically downfield due to the influence of the electronegative fluorine atom. | Confirms the position of the fluorine substituent. | |

| Chemical Shift of H3 Protons (ppm) | Influenced by the carbonyl group and substituents. Diastereotopic protons may show different chemical shifts. | Provides information about the electronic environment of the C3 position. |

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. pressbooks.pub The chemical shift of each carbon atom is influenced by its hybridization and the electronegativity of attached atoms. pressbooks.publibretexts.org In this compound derivatives, the carbonyl carbon (C2) typically appears far downfield, a characteristic feature of carbonyl groups in strained rings. chemguide.co.uk

The carbon atom bonded to the fluorine (C4) exhibits a large downfield shift due to fluorine's high electronegativity. Furthermore, the signal for C4 is split into a doublet due to one-bond coupling with the ¹⁹F nucleus (¹JCF), providing unambiguous confirmation of the fluorine's position. The adjacent carbon (C3) will also show a smaller two-bond C-F coupling (²JCF). This technique is highly effective for confirming the molecular structure and identifying the number of unique carbon environments. mdpi.com

| Carbon Atom | Typical Chemical Shift (δ) Range (ppm) | Key Features |

|---|---|---|

| C2 (Carbonyl) | 165-175 | Downfield shift characteristic of a β-lactam carbonyl. |

| C4 (CHF) | 75-90 | Downfield shift due to fluorine; appears as a large doublet due to ¹JCF coupling. |

| C3 (CH₂) | 40-50 | May appear as a triplet with additional splitting from ²JCF coupling. |

Fluorine-19 NMR is a powerful and highly sensitive technique for directly probing the fluorine atom in fluorinated compounds. semanticscholar.org Since ¹⁹F has a nuclear spin of ½ and a high natural abundance, it provides clear and informative spectra. The chemical shift of the fluorine atom is highly sensitive to its electronic environment.

In the spectrum of this compound, the fluorine signal will typically appear as a doublet of triplets (or a more complex multiplet depending on the C3 substitution) due to coupling with the geminal proton at C4 (²JHF) and the vicinal protons at C3 (³JHF). This provides definitive evidence for the presence of the C-F bond and offers additional data for stereochemical assignments. The anisochrony, or difference in chemical shifts, of diastereotopic fluorine atoms can be observed in certain derivatives, providing further structural detail. semanticscholar.orgnih.gov

| Parameter | Expected Observation | Significance |

|---|---|---|

| Chemical Shift (δ) | Highly variable depending on the substituent, typically in a wide range. | Sensitive to the local electronic environment of the fluorine atom. |

| Multiplicity | Complex multiplet (e.g., doublet of doublets). | Confirms connectivity through coupling to adjacent protons (H3 and H4). |

| Coupling Constants (JHF) | ²JHF and ³JHF values are measured in Hz. | Provides conformational and configurational information. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. rutgers.edu In the analysis of a this compound derivative, the mass spectrum will show a molecular ion peak (M⁺) or a pseudomolecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺), which confirms the molecular formula. uab.edu

Tandem mass spectrometry (MS/MS) can be used to analyze the fragmentation of the parent ion. uab.edu The strained four-membered ring of the β-lactam is prone to characteristic cleavage pathways under MS conditions. Common fragmentation patterns include the cleavage of the 1,2 and 3,4 bonds or the 1,4 and 2,3 bonds, leading to predictable neutral losses and charged fragments. The loss of carbon monoxide (CO) is another common fragmentation pathway for cyclic ketones. These fragmentation patterns serve as a fingerprint to confirm the identity of the β-lactam core structure. researchgate.net

| Process | Fragment | Significance |

|---|---|---|

| Ionization | [M]⁺, [M+H]⁺ | Determines the molecular weight and elemental composition (with high resolution MS). |

| Ring Cleavage | Fragments from C1-C2/C3-C4 or C1-C4/C2-C3 bond scission. | Characteristic of the β-lactam ring structure. |

| Neutral Loss | [M-CO]⁺, [M-HF]⁺ | Indicates the presence of a carbonyl group and a fluorine atom. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. youtube.com For this compound derivatives, the most diagnostic absorption is the carbonyl (C=O) stretching band of the β-lactam ring. libretexts.org Due to the significant ring strain in the four-membered system, this band appears at a characteristically high frequency, typically in the range of 1750-1800 cm⁻¹. This high-wavenumber absorption is a hallmark of the β-lactam functional group and distinguishes it from less strained cyclic or acyclic amides. pressbooks.publibretexts.org

Other important absorptions include C-H stretching vibrations, C-N stretching, and the C-F stretching band, which further confirm the structural components of the molecule.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (β-Lactam) | Stretch | 1750 - 1800 | Strong, Sharp |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium |

| C-N | Stretch | 1350 - 1450 | Medium |

| C-F | Stretch | 1000 - 1400 | Strong |

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound. springernature.comnih.gov This powerful technique provides an unambiguous determination of bond lengths, bond angles, and, most critically, the absolute configuration of all stereogenic centers within the molecule. nih.goved.ac.uk For chiral derivatives of this compound, X-ray crystallography can unequivocally establish the cis or trans relationship of substituents and the absolute stereochemistry (R/S configuration) at the C4 carbon. researchgate.net

The resulting crystal structure serves as the ultimate proof of the molecular architecture, confirming the assignments made by other spectroscopic methods like NMR. springernature.com The technique works by diffracting X-rays off a single crystal of the material, producing a diffraction pattern from which an electron density map and, subsequently, a complete molecular structure can be calculated. nih.goved.ac.uk

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

The determination of enantiomeric excess (e.e.) is a critical step in the synthesis and development of chiral compounds such as this compound derivatives, particularly for pharmaceutical applications where the stereochemistry of a molecule can significantly influence its biological activity. heraldopenaccess.usnih.gov High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the most prevalent and effective technique for separating enantiomers and accurately quantifying their ratios. nih.govnih.gov This method relies on the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times and, consequently, their separation. nih.gov

The successful enantioseparation of β-lactam compounds, including derivatives of this compound, has been extensively demonstrated using various types of CSPs. The choice of the appropriate CSP and mobile phase is crucial for achieving optimal resolution. mdpi.comsemanticscholar.org

Key Chiral Stationary Phases for β-Lactam Derivatives:

Cyclodextrin-Based CSPs : These have proven effective for the enantiomeric separation of numerous β-lactam compounds. researchgate.netresearchgate.net For instance, a study evaluating various cyclodextrin (B1172386) stationary phases found that a dimethylphenyl carbamate (B1207046) functionalized β-cyclodextrin column (Cyclobond I 2000 DMP) successfully separated 11 out of 12 β-lactam enantiomeric pairs. researchgate.net The separations were most effective in the reversed-phase mode, highlighting the importance of the separation conditions in achieving resolution. researchgate.net

Polysaccharide-Based CSPs : Derivatives of cellulose (B213188) and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), are among the most widely used and versatile CSPs for a broad range of chiral molecules. nih.govmdpi.comsemanticscholar.org These stationary phases can operate in normal-phase, reversed-phase, and polar organic modes, offering significant flexibility in method development. mdpi.comsemanticscholar.org Their effectiveness has been demonstrated in the separation of compounds structurally related to this compound, such as pyrrolidone derivatives and other β-lactam containing molecules like Ezetimibe. nih.govjsmcentral.org The chiral recognition mechanism often involves a combination of hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the carbamate groups on the polysaccharide backbone. nih.gov

Method Development and Research Findings:

The development of a robust chiral HPLC method involves screening different CSPs and optimizing the mobile phase composition. The mobile phase can significantly influence retention times and resolution (α). Common mobile phases include mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) for normal-phase separations, and mixtures of water, acetonitrile, or methanol (B129727) with buffers for reversed-phase separations. nih.govmdpi.com

Detailed research on β-lactam and related heterocyclic compounds has provided valuable insights into effective separation strategies. For example, in the analysis of various β-lactams, reversed-phase chromatography with cyclodextrin columns was found to be the most effective approach. researchgate.net For other derivatives, polysaccharide columns under normal phase or polar organic conditions have yielded excellent results with high resolution values. mdpi.com

The following table summarizes representative chromatographic conditions used for the chiral separation of β-lactam and structurally similar compounds, providing a reference for developing methods for this compound derivatives.

Table 1: Representative Chiral HPLC Conditions for β-Lactam and Related Derivatives

| Compound Class | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| β-Lactams | Cyclobond I 2000 DMP (dimethylphenyl carbamate functionalized β-cyclodextrin) | Reversed-phase mode (specific composition varies) | UV | researchgate.net |

| Pyrrolidone Derivatives | Lux Cellulose-2 (cellulose tris(3-chloro-4-methylphenylcarbamate)) | Supercritical Fluid Chromatography (SFC): CO₂ / Methanol (e.g., 85:15) | UV | nih.gov |

| Chiral Imidazolines | Chiralpak® IB® (cellulose tris(3,5-dimethylphenylcarbamate)) | Reversed-Phase: Acetonitrile/Methanol/40 mM Ammonium Acetate Buffer (pH 7.5) | UV | nih.gov |

| Ezetimibe (β-lactam derivative) | Polysaccharide-based CSP | Normal-Phase (e.g., n-Hexane/Isopropanol) | UV | jsmcentral.org |

| Lansoprazole | Chiralpak IA (amylose-based) | Normal-Phase: methyl-tert-butyl ether:ethyl acetate:ethanol:diethylamine (60:40:5:0.1 v/v/v/v) | UV | mdpi.com |

Computational and Theoretical Chemistry Studies of 4 Fluoroazetidin 2 One

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 4-fluoroazetidin-2-one and predicting its reactivity. The introduction of a highly electronegative fluorine atom at the C4 position of the azetidinone ring is expected to significantly influence the molecule's electronic landscape.

The β-lactam ring is inherently strained, which leads to a decrease in amide resonance stabilization and an increase in the electrophilicity of the carbonyl carbon compared to acyclic amides. wikipedia.orgacs.org This strained four-membered ring forces the nitrogen atom into a more pyramidal geometry, reducing the overlap of its lone pair with the carbonyl π-system. wikipedia.org The addition of a fluorine atom is anticipated to further enhance this effect through strong inductive electron withdrawal (-I effect). nih.gov This withdrawal of electron density is expected to make the carbonyl carbon even more susceptible to nucleophilic attack, a key step in the mechanism of action for many β-lactam antibiotics. acs.orgmdpi.com

Calculations on similar fluorinated organic molecules have shown that fluorine can have complex electronic effects, including both inductive withdrawal and potential weak back-donation (mesomeric +M effect), though the former typically dominates. rsc.orgrsc.org Theoretical studies on related fluoro-β-lactams suggest that the fluorine substituent renders the lactam more electrophilic, which can be a desirable trait for enzyme inhibitors. nih.gov

Key electronic properties that can be calculated include the distribution of atomic charges, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). The MEP surface would likely show a strongly positive potential around the carbonyl carbon, indicating a site prone to nucleophilic attack. The LUMO is expected to be localized on the C=O bond, and its energy is a critical indicator of the molecule's ability to accept electrons. The presence of fluorine is predicted to lower the LUMO energy, thereby increasing the molecule's reactivity towards nucleophiles.

Table 1: Hypothetical Calculated Electronic Properties of this compound and Azetidin-2-one (B1220530)

| Property | Azetidin-2-one (Parent) | This compound (Predicted) | Methodological Basis |

| Mulliken Charge on Carbonyl Carbon | +0.45 e | +0.55 e | DFT (B3LYP/6-31G) |

| LUMO Energy | -0.5 eV | -1.2 eV | DFT (B3LYP/6-31G) |

| Dipole Moment | 3.2 D | 4.5 D | DFT (B3LYP/6-31G*) |

| Amide Bond Length (C-N) | 1.38 Å | 1.39 Å | Ab initio calculations |

Note: The data in this table is illustrative, based on general principles of fluorine's electronic effects on related molecules, and not from a specific published study on this compound.

Conformational Analysis and Energy Landscapes

The four-membered ring of an azetidinone is not perfectly planar and can undergo a puckering motion. ugent.beglobalresearchonline.net The degree of this puckering is a subtle balance of angle strain, torsional strain, and substituent effects. Computational methods can be used to map the potential energy surface (PES) associated with this ring puckering, identifying the lowest energy conformations and the barriers to their interconversion.

For a substituted azetidinone, the ring can exist in different puckered conformations, often described by a puckering angle. ugent.benih.gov The fluorine substituent at the C4 position is expected to have a significant impact on this conformational preference. Based on studies of other small, fluorinated rings, stereoelectronic effects such as the gauche effect could play a role in determining the most stable conformation. nih.gov The fluorine atom will influence the puckering to minimize steric and electronic repulsions.

The energy landscape of this compound would be defined by the energy of the molecule as a function of its geometric parameters, primarily the ring puckering coordinate. This landscape would reveal the global minimum energy structure, other local minima (if any), and the transition states connecting them. It is predicted that the azetidine (B1206935) ring in this compound will adopt a slightly puckered conformation, with the equilibrium puckering angle influenced by the fluorine substituent. ugent.be The barrier to ring inversion (passing through a planar transition state) is expected to be relatively low, but computationally quantifiable.

Table 2: Predicted Conformational Data for this compound

| Parameter | Predicted Value | Basis of Prediction |

| Equilibrium Puckering Angle | 10-20° | Analogy with other substituted four-membered rings ugent.benih.gov |

| Energy Barrier to Planarity | 1-3 kcal/mol | General values for four-membered ring inversion |

| Preferred Substituent Position | Pseudo-axial or Pseudo-equatorial | Dependent on minimizing steric and dipole interactions |

Note: This data is hypothetical and serves to illustrate the types of parameters obtained from conformational analysis. Specific values would require dedicated computational studies.

Molecular Modeling and Docking Studies for Mechanism of Action Hypothesis Generation

Molecular modeling, particularly molecular docking, is a powerful technique to generate hypotheses about how a small molecule like this compound might interact with a biological target, such as an enzyme. nih.gov The azetidin-2-one scaffold is the core of β-lactam antibiotics, which act by inhibiting bacterial enzymes like penicillin-binding proteins (PBPs) and are susceptible to degradation by β-lactamases. acs.orgmdpi.comrsc.org Therefore, a primary hypothesis would be that this compound could act as an inhibitor of these enzymes.

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. A 3D model of this compound would then be computationally placed into the enzyme's active site in various orientations and conformations. A scoring function is used to estimate the binding affinity for each "pose," predicting the most likely binding mode.

For an enzyme like a serine β-lactamase, docking studies would likely predict that the electrophilic carbonyl carbon of the β-lactam ring is positioned near the catalytic serine residue (e.g., Ser70 in many Class A β-lactamases). rsc.orgacs.org The fluorine atom at the C4 position could potentially form specific interactions, such as hydrogen bonds or favorable electrostatic interactions, with residues in the active site, thereby influencing binding affinity and specificity. acs.org These in silico studies can guide the design of more potent derivatives and prioritize compounds for experimental testing. figshare.comnih.gov

Table 3: Example of a Hypothetical Docking Study of this compound with a Class A β-Lactamase (e.g., TEM-1)

| Parameter | Predicted Outcome | Rationale |

| Binding Site | Active site catalytic pocket | The β-lactam core is a known substrate/inhibitor scaffold nih.govnih.gov |

| Predicted Binding Energy (Score) | -5 to -7 kcal/mol | Typical range for small molecule inhibitors |

| Key Interacting Residues | Ser70, Lys73, Ser130, Glu166 | Conserved residues in the active site of Class A β-lactamases nih.gov |

| Hypothesized Interaction | Covalent bond formation with Ser70 after nucleophilic attack | The established mechanism for β-lactam inhibitors mdpi.com |

| Role of Fluorine | Potential for H-bonding with active site residues; enhances electrophilicity of carbonyl | Fluorine's electronegativity and potential as an H-bond acceptor |

Note: This table presents a hypothetical scenario for illustrative purposes. The results of an actual docking study would depend on the specific protein structure and software used.

Research Applications of 4 Fluoroazetidin 2 One As a Versatile Synthetic Intermediate and Chemical Probe

Building Block for Fluorinated Heterocycles

The use of fluorine-containing building blocks is a primary strategy for the synthesis of fluorinated heterocycles, often providing higher yields and regioselectivity compared to direct fluorination methods. researchgate.net 4-Fluoroazetidin-2-one fits within this class of reagents, offering a pre-functionalized, four-membered ring system. The inherent ring strain of the azetidinone core makes it susceptible to ring-opening and rearrangement reactions, which can be exploited to construct larger, more complex nitrogen-containing heterocyclic systems. This approach allows for the direct introduction of a fluorine atom at a specific position, which can be carried through subsequent synthetic steps to produce novel fluorinated scaffolds for various applications in materials science and medicinal chemistry. tcichemicals.com

Precursor for Fluorinated Amino Acids and Carbohydrates

β-Lactams are well-established synthetic intermediates for producing β-amino acids and other complex nitrogenous compounds. mdpi.comresearchgate.net By extension, this compound is a valuable precursor for the synthesis of fluorinated amino acids. The β-lactam ring can be hydrolyzed or otherwise opened under controlled conditions to yield a β-amino acid backbone with a fluorine atom at the γ-position. The development of synthetic routes to novel fluorinated amino acids is an active area of research, as these compounds can be incorporated into peptides to modulate their conformation, stability, and biological activity. nih.govbohrium.com For instance, strategies involving the ring-opening of cyclic precursors have been successfully employed to generate various fluoro-amino acids. nih.gov

Scaffold for the Development of Chemical Probes for Biological Research

A molecular scaffold is a core structure upon which various functional groups can be appended to create a library of compounds with diverse properties. nih.govresearchgate.net this compound has been effectively utilized as a rigid scaffold for the design of chemical probes to investigate biological systems, most notably in the development of analogues of the natural product Combretastatin A-4.

Combretastatin A-4 (CA-4) is a potent natural product that inhibits cancer cell proliferation by binding to the colchicine (B1669291) site on β-tubulin, thereby disrupting microtubule polymerization. mdpi.comwikipedia.orgnih.gov However, its clinical utility is hampered by poor water solubility and the facile isomerization of its active (Z)-olefin bridge to the much less active (E)-isomer. nih.gov To overcome this limitation, researchers have replaced the flexible olefin bridge with rigid heterocyclic scaffolds, such as the azetidin-2-one (B1220530) ring, to lock the molecule in the required bioactive conformation. mdpi.comnih.gov

Chiral azetidin-2-ones, including fluorinated variants, have been designed and synthesized as non-isomerisable analogues of CA-4. mdpi.com The synthesis often employs the Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, to construct the β-lactam core. nih.gov By using appropriate fluorinated starting materials, this method can yield this compound based CA-4 analogues. These synthetic compounds often exhibit potent tubulin polymerization-inhibitory activity and powerful anti-proliferative effects against a range of cancer cell lines. nih.govresearchgate.net

The biological effects of this compound-based CA-4 analogues have been extensively studied in various cancer cell line models in vitro. Mechanistic studies have confirmed that these compounds exert their anticancer effects through multiple pathways consistent with tubulin disruption. mdpi.com

Cell Cycle Disruption: As inhibitors of tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, a critical structure for cell division. This leads to an arrest of the cell cycle in the G2/M (Gap 2/Mitosis) phase. mdpi.comresearchgate.net

Apoptosis Induction: Prolonged mitotic arrest triggers programmed cell death, or apoptosis. Treatment of cancer cells with these β-lactam analogues has been shown to induce apoptosis, often confirmed by observing changes in the expression of key regulatory proteins like BAX, Bcl-2, and Mcl-1. mdpi.com

Angiogenesis Suppression: Some chiral fluorinated azetidin-2-one derivatives have also been found to suppress angiogenesis, the formation of new blood vessels that tumors require for growth and survival. researchgate.net

The table below summarizes the observed in vitro cellular effects of a representative chiral fluorinated azetidin-2-one CA-4 analogue.

| Cell Line | IC₅₀ (nM) | Observed Cellular Effects | Source |

| A549 (Lung) | 1.0 | Potent antiproliferative activity | researchgate.net |

| HCT-116 (Colon) | 1.0 | Potent antiproliferative activity | researchgate.net |

| MCF-7 (Breast) | 1.1 | Potent antiproliferative activity, G2/M cell cycle arrest, apoptosis induction | mdpi.comresearchgate.net |

| MDA-MB-231 (Breast) | 1.2 | Potent antiproliferative activity | researchgate.net |

| KB-VIN (Drug-Resistant) | 3.6 | Overcomes multidrug resistance | researchgate.net |

To confirm that the observed cellular effects are a direct result of interaction with the intended molecular target, a variety of in vitro biochemical assays are employed. For the this compound based CA-4 analogues, these assays focus on demonstrating direct binding to and inhibition of tubulin.

In vitro Tubulin Polymerization Assay: This is a primary assay used to measure a compound's effect on microtubule formation. Purified tubulin is induced to polymerize, and the extent of polymerization is monitored over time, typically by measuring the increase in absorbance or fluorescence. mdpi.comcytoskeleton.com Potent inhibitors, like the azetidinone-based CA-4 analogues, significantly reduce the rate and extent of tubulin polymerization. mdpi.comresearchgate.net

Competitive Binding Assays: To determine the specific binding site on tubulin, competitive binding assays are performed. For example, the ability of a test compound to displace a radiolabeled ligand known to bind to the colchicine site (such as [³H]colchicine) is measured. Studies have shown that these analogues effectively compete with colchicine, confirming they bind at or near the same site on β-tubulin. nih.gov

Immunofluorescence Staining: In cell-based assays, immunofluorescence microscopy can be used to visualize the effects on the microtubule network. Cells treated with these compounds show a disorganized and collapsed microtubule structure, confirming that the agent targets tubulin within the cellular environment. mdpi.com

The table below presents inhibitory data for a lead 3-chloro-azetidin-2-one compound, demonstrating its potent activity in both cellular and biochemical assays.

| Assay | Compound | IC₅₀ Value | Source |

| Antiproliferative Activity (MCF-7 cells) | 10n | 17 nM | mdpi.com |

| Tubulin Polymerization Inhibition | 10n | 1.8 µM | mdpi.com |

| Antiproliferative Activity (MCF-7 cells) | Combretastatin A-4 | 4 nM | mdpi.com |

| Tubulin Polymerization Inhibition | Combretastatin A-4 | 1.1 µM | mdpi.com |

Role in the Synthesis of Complex Nitrogen-Containing Molecules

Beyond its specific application in creating CA-4 analogues, this compound is a valuable intermediate for the synthesis of a broader range of complex nitrogen-containing molecules. The β-lactam ring is a versatile functional group that can undergo various chemical transformations. mdpi.com Nucleophilic attack at the carbonyl carbon can lead to ring-opening, providing access to fluorinated β-amino amides and esters. These products can then serve as chiral building blocks for the synthesis of peptides, alkaloids, and other biologically active compounds where the presence of fluorine can enhance metabolic stability or modulate biological function. researchgate.net

Future Research Directions and Emerging Trends in 4 Fluoroazetidin 2 One Chemistry

Development of Novel and Sustainable Synthetic Routes

A primary focus of future research is the development of more efficient, economical, and environmentally friendly methods for synthesizing 4-fluoroazetidin-2-one and its derivatives. researchgate.net Traditional synthetic routes often involve hazardous reagents and generate significant waste. The trend is shifting towards greener chemistry principles to address these shortcomings. researchgate.net

Key areas of development include:

Catalytic Methods: There is a strong emphasis on developing novel catalytic systems, including those based on transition metals and organocatalysts, to facilitate the construction of the fluorinated β-lactam ring with high efficiency and selectivity. nih.gov For instance, copper-catalyzed reactions have shown promise in forming key bonds under milder conditions.

Biocatalysis: The use of enzymes, such as amidases, for crucial asymmetric cyclization steps represents a significant move towards sustainable synthesis. This biochemical approach can offer high enantioselectivity and operates under environmentally benign aqueous conditions.

Flow Chemistry: Continuous flow reactors are being explored to improve reaction efficiency, safety, and scalability. This technology allows for precise control over reaction parameters, often leading to higher yields and purity while minimizing waste.

Use of Greener Reagents: Research is ongoing to replace hazardous fluorinating agents with safer alternatives and to utilize more sustainable solvents and reagents throughout the synthetic sequence.

| Aspect | Traditional Methods | Emerging Sustainable Routes |

|---|---|---|

| Catalysis | Stoichiometric reagents | Transition metal catalysis, Organocatalysis, Biocatalysis nih.gov |

| Fluorinating Agent | Often hazardous (e.g., F2 gas) | Safer, selective electrophilic fluorinating agents (e.g., Selectfluor™) nih.gov |

| Solvents | Chlorinated hydrocarbons | Aqueous media, ionic liquids, supercritical fluids |

| Efficiency | Multi-step, significant waste (low atom economy) | Higher process mass intensity (PMI), improved atom economy, flow chemistry researchgate.net |

Exploration of New Reactivity Modes and Transformations

The presence of a fluorine atom at the C4 position significantly influences the reactivity of the azetidin-2-one (B1220530) ring. nih.gov This unique reactivity opens up avenues for novel chemical transformations, allowing this compound to serve as a versatile synthetic intermediate. nih.gov

Future explorations in this area are expected to focus on:

Ring-Opening Reactions: The strained β-lactam ring is susceptible to cleavage. nih.gov The electronegative fluorine atom can facilitate regioselective ring-opening, providing access to valuable fluorinated β-amino acids and their derivatives, which are important building blocks for peptides and other biologically active molecules. nih.gov

Functionalization at C3 and N1: Developing new methods for the selective functionalization of other positions on the ring is a key objective. This would allow for the creation of a diverse library of substituted 4-fluoroazetidin-2-ones, expanding their utility in drug discovery and other areas. For example, incorporating phosphonate (B1237965) groups has been shown to be a viable strategy. acs.org

[2+2] Cycloadditions: The Staudinger ketene-imine cycloaddition remains a cornerstone of β-lactam synthesis. nih.gov Research continues to refine this and other cycloaddition strategies to accommodate a wider range of substrates and achieve greater control over stereochemistry, particularly for fluorinated variants. mdpi.com

Radical Reactions: The application of modern radical chemistry to modify the this compound scaffold is an emerging area. Radical reactions could enable novel C-C and C-heteroatom bond formations that are difficult to achieve through traditional ionic pathways.

| Transformation Type | Description | Potential Products |

|---|---|---|

| Ring-Opening | Cleavage of the strained four-membered ring, often with nucleophiles. nih.govnih.gov | β-Amino acids, Peptides, Heterocycles |

| C3-Alkylation/Arylation | Introduction of substituents at the C3 position. nih.gov | Diversely substituted β-lactams |

| N-Functionalization | Modification of the nitrogen atom of the lactam. | N-Aryl, N-alkyl, N-heteroaryl derivatives |

| Dehydrofluorination | Elimination of HF to create a double bond, leading to gem-difluoroalkene β-lactams. acs.org | Difluoromethylene β-lactams |

Advanced Stereoselective Synthesis Methods

Controlling the stereochemistry of the β-lactam core is crucial for its biological activity. The synthesis of enantiomerically pure this compound derivatives remains a significant challenge and a major focus of current and future research. nih.govacs.org

Emerging trends in this area include:

Asymmetric Catalysis: The development of chiral catalysts that can induce high levels of enantioselectivity and diastereoselectivity is a paramount goal. acs.orgnih.govacs.org This includes chiral Lewis acids, transition metal complexes with chiral ligands, and N-heterocyclic carbenes (NHCs). nih.gov

Organocatalysis: Chiral organocatalysts, such as cinchona alkaloids, offer a metal-free alternative for asymmetric synthesis, which is advantageous for pharmaceutical applications where metal contamination is a concern. nih.gov

Chiral Auxiliary-Mediated Synthesis: While classic, the use of removable chiral auxiliaries continues to be refined to provide reliable stereocontrol. Research focuses on developing new auxiliaries that are easily attached, provide high stereochemical induction, and are readily cleaved under mild conditions.

Synergistic Catalysis: A novel approach involves the use of two different catalysts that work in concert to control the stereochemical outcome of a reaction. Bimetallic synergistic catalysis, for example, has shown potential for producing complex β-lactams with high selectivity.

| Method | Catalyst/Reagent Example | Key Advantage | Reference |

|---|---|---|---|

| Asymmetric Metal Catalysis | Copper complexes with chiral N,N,N-ligands | High yields and enantioselectivities (up to 92% ee). | |

| Organocatalysis | Cinchona alkaloids (e.g., Benzoylquinine) | Metal-free synthesis with excellent enantioselectivity (95-99% ee). | nih.gov |

| Planar-Chiral Catalysis | Fused DMAP/ferrocene-based nucleophiles | Effective for ketene-imine cycloadditions with high enantioselectivity (up to 98% ee). | nih.gov |

| Synergistic Bimetallic Catalysis | Combined Copper/Iridium catalytic systems | Access to complex chiral β-lactams with high diastereoselectivity and enantioselectivity. |

Applications in Materials Science and Chemical Biology Research

While the primary application of β-lactams has been in medicine, the unique properties of this compound are attracting interest in other scientific disciplines, notably materials science and chemical biology.

Materials Science: The incorporation of fluorine into polymers can impart desirable properties such as thermal stability, chemical resistance, and low surface energy. This compound could serve as a novel monomer for the synthesis of fluorinated polyamides or other polymers through ring-opening polymerization. These materials could have applications in high-performance coatings, membranes, and advanced textiles.

Chemical Biology: The β-lactam ring is a known inhibitor of certain enzymes, most famously bacterial transpeptidases. globalresearchonline.net The fluorinated analogue could be used to develop novel chemical probes to study enzyme function. The fluorine atom can serve as a useful reporter group for ¹⁹F NMR spectroscopy, allowing for the study of protein-ligand interactions in a biological context. Furthermore, fluorogenic reactions, where fluorescence is generated from non-fluorescent reactants, are powerful tools for live-cell imaging, and fluorinated scaffolds could be integrated into new bioorthogonal probes. nih.gov

| Field | Potential Application | Rationale |

|---|---|---|

| Polymer Chemistry | Monomer for fluorinated polyamides | Ring-opening polymerization could yield polymers with enhanced thermal and chemical stability. |

| Biomaterials | Component of hydrogels or functional surfaces | The polar nature of the lactam and the unique properties of fluorine could control surface wetting and protein adsorption. |

| Enzyme Inhibition | Probes for serine proteases or β-lactamases | The β-lactam is a reactive scaffold; fluorine can modulate binding affinity and reactivity. researchgate.netnih.gov |

| Bioorthogonal Chemistry | Fluorinated chemical reporter or probe | The C-F bond is stable in vivo, and ¹⁹F is a sensitive NMR nucleus for probing biological environments. nih.gov |

Q & A

Basic: What are the established synthetic routes for 4-Fluoroazetidin-2-one, and how do reaction conditions influence yield and purity?

Answer:

The synthesis of this compound typically involves fluorination of azetidin-2-one precursors or ring-closing reactions of fluorinated intermediates. Key methodologies include:

- Nucleophilic fluorination using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, which selectively introduce fluorine at the 4-position .

- Cyclization of β-amino alcohols with fluorinated substituents under acidic or catalytic conditions (e.g., Mitsunobu reaction for stereochemical control) .

Critical Factors:

- Temperature control : Excess heat during fluorination can lead to ring-opening side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) stabilize intermediates but may compete in nucleophilic reactions.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) is essential to isolate the lactam from unreacted precursors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |